Rotigotinhydrochlorid

Übersicht

Beschreibung

Rotigotine hydrochloride is a non-ergoline dopamine agonist used primarily in the treatment of Parkinson’s disease and restless legs syndrome . It is formulated as a transdermal patch that provides a continuous supply of the drug over 24 hours . Rotigotine hydrochloride is known for its structural similarity to dopamine and apomorphine .

Wissenschaftliche Forschungsanwendungen

Rotigotinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird im Studium von Dopaminagonisten und ihrer Synthese eingesetzt.

Biologie: Untersucht für seine Auswirkungen auf dopaminerge Neuronen.

Medizin: Wird hauptsächlich zur Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms eingesetzt.

Industrie: Als transdermales Pflaster für die kontinuierliche Medikamentenabgabe formuliert.

5. Wirkmechanismus

This compound wirkt als Dopaminagonist und aktiviert Dopaminrezeptoren im Körper. Es ahmt die Wirkung des Neurotransmitters Dopamin nach und führt zu einer verbesserten dopaminergen Übertragung in den motorischen Bereichen der Basalganglien. Diese Wirkung trägt zur Linderung der Symptome der Parkinson-Krankheit und des Restless-Legs-Syndroms bei .

Ähnliche Verbindungen:

Ropinirol: Ein weiterer nicht-ergolines Dopaminagonist, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Pramipexol: Ein Dopaminagonist mit ähnlichen Anwendungen.

Vergleich:

Rotigotin vs. Ropinirol: Rotigotin wird über ein transdermales Pflaster verabreicht, das eine kontinuierliche Medikamentenabgabe ermöglicht, während Ropinirol oral eingenommen wird.

Rotigotin vs. Pramipexol: Beide werden zur Behandlung der Parkinson-Krankheit eingesetzt, aber das transdermale Verabreichungssystem von Rotigotin bietet eine Alternative für Patienten mit gastrointestinalen Problemen.

This compound zeichnet sich durch sein einzigartiges transdermales Verabreichungssystem aus, das eine kontinuierliche Zufuhr des Medikaments ermöglicht und die Compliance der Patienten möglicherweise verbessert .

Wirkmechanismus

Target of Action

Rotigotine hydrochloride is a non-ergolinic dopamine agonist . It acts on all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . Dopamine receptors play a crucial role in the central nervous system, regulating a wide range of functions including motor control, cognition, reward, and mood .

Mode of Action

Rotigotine mimics the neurotransmitter dopamine by activating dopamine receptors in the body . This activation is believed to stimulate post-synaptic dopaminergic neurons, which can help alleviate symptoms of conditions like Parkinson’s disease and restless leg syndrome . Additionally, rotigotine has been shown to possess antidepressant effects, potentially making it useful in the treatment of depression .

Biochemical Pathways

It is known that dopamine plays a critical role in several pathways, including the mesolimbic pathway (associated with reward and motivation), the nigrostriatal pathway (associated with movement), and the mesocortical pathway (associated with cognition and emotion) . By acting as a dopamine agonist, rotigotine may influence these pathways and their downstream effects .

Pharmacokinetics

Rotigotine is formulated as a once-daily transdermal patch, which provides a slow and constant supply of the drug over the course of 24 hours . This method of delivery helps maintain stable plasma concentrations of the drug . The bioavailability of rotigotine is approximately 37% when administered transdermally . It is metabolized in the liver and has an elimination half-life of 5-7 hours . Approximately 71% of the drug is excreted in urine and 23% in feces .

Result of Action

The activation of dopamine receptors by rotigotine can lead to various molecular and cellular effects. For instance, in the context of Parkinson’s disease, the stimulation of dopaminergic neurons can help improve motor symptoms and activities of daily living . Additionally, rotigotine may improve some non-motor symptoms, such as sleep disturbances .

Action Environment

The efficacy and stability of rotigotine can be influenced by various environmental factors. For example, the transdermal delivery mechanism of rotigotine can be affected by factors such as skin condition and temperature . Furthermore, individual factors such as age, sex, and genetic variations can also influence the pharmacokinetics and pharmacodynamics of rotigotine . More research is needed to fully understand how these and other environmental factors influence the action of rotigotine .

Biochemische Analyse

Biochemical Properties

Rotigotine hydrochloride acts as an agonist at all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor . It also functions as an antagonist at α-2-adrenergic receptors and an agonist at 5HT1A receptors . These interactions inhibit dopamine uptake and prolactin secretion, contributing to its therapeutic effects in neurological disorders .

Cellular Effects

Rotigotine hydrochloride influences various cellular processes, particularly in dopaminergic neurons. It stimulates dopamine receptors, enhancing dopaminergic transmission in the brain . This stimulation affects cell signaling pathways, gene expression, and cellular metabolism, leading to improved motor function in patients with Parkinson’s disease . Additionally, rotigotine hydrochloride has been shown to possess antidepressant effects, potentially influencing mood-related cellular pathways .

Molecular Mechanism

The molecular mechanism of rotigotine hydrochloride involves its binding to dopamine receptors, mimicking the action of dopamine . By activating these receptors, it enhances dopaminergic transmission in the motor areas of the basal ganglia, notably the caudate nucleus and putamen regions . This activation leads to improved motor control and reduced symptoms of Parkinson’s disease . Rotigotine hydrochloride also interacts with α-2-adrenergic and 5HT1A receptors, contributing to its overall therapeutic profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rotigotine hydrochloride have been observed to change over time. The drug is formulated as a once-daily transdermal patch, providing a slow and constant supply of the drug over 24 hours . This continuous delivery system ensures stable drug levels, minimizing fluctuations and maintaining therapeutic efficacy . Studies have shown that rotigotine hydrochloride remains stable and effective over extended periods, with minimal degradation .

Dosage Effects in Animal Models

In animal models, the effects of rotigotine hydrochloride vary with different dosages. Studies have demonstrated that higher doses of the drug result in more pronounced therapeutic effects, but also increase the risk of adverse effects . For instance, in 6-hydroxy-dopamine-lesioned rats, a model for Parkinson’s disease, the effective dose in 50% of animals (ED50) was found to be 0.03 μmol/kg . Higher doses may lead to side effects such as dyskinesia and hallucinations .

Metabolic Pathways

Rotigotine hydrochloride is extensively metabolized by conjugation and N-dealkylation . The predominant metabolites in human plasma are sulfate conjugates of rotigotine, glucuronide conjugates of rotigotine, sulfate conjugates of N-despropyl-rotigotine, and conjugates of N-desthienylethyl-rotigotine . These metabolic pathways ensure the efficient breakdown and elimination of the drug from the body .

Transport and Distribution

Rotigotine hydrochloride is delivered continuously through the skin using a silicone-based transdermal patch . This method of delivery ensures a constant absorption of the drug into the central circulation, mimicking zero-order kinetics . The drug is then distributed throughout the body, reaching target tissues and exerting its therapeutic effects .

Subcellular Localization

The subcellular localization of rotigotine hydrochloride primarily involves its interaction with dopamine receptors on the cell membrane . By binding to these receptors, the drug activates intracellular signaling pathways that lead to its therapeutic effects . Additionally, rotigotine hydrochloride may interact with other cellular components, such as α-2-adrenergic and 5HT1A receptors, further influencing its activity and function .

Vorbereitungsmethoden

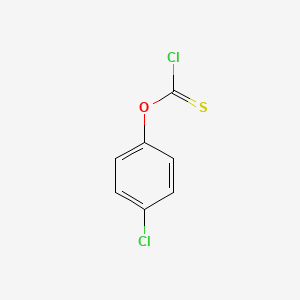

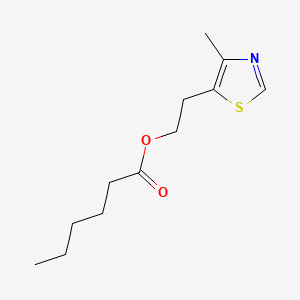

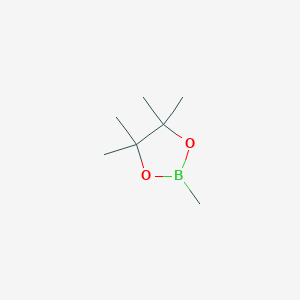

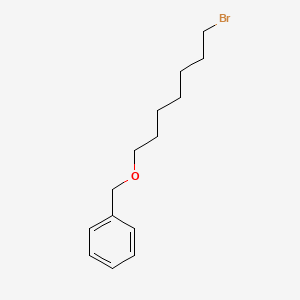

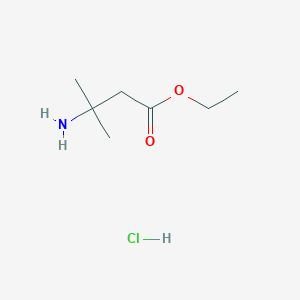

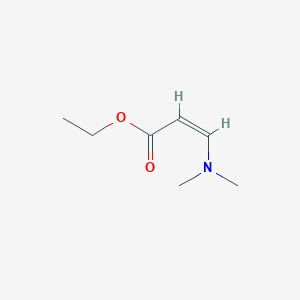

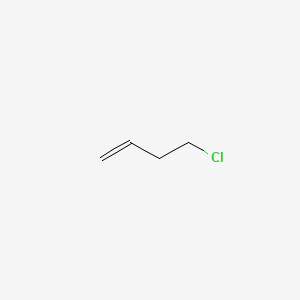

Synthetic Routes and Reaction Conditions: The synthesis of rotigotine hydrochloride involves several key steps:

Amination: Starting with 5-methoxy-2-tetralone, amination is performed to introduce the amino group.

Asymmetric Reduction: This step uses hantzsch ester 1, 4-dihydropyridine as a reducing agent and chiral phosphoric acid as a catalyst to produce a chiral intermediate.

Halogenation: The intermediate undergoes halogenation to introduce a halogen atom.

Methoxyl Group Removal: Finally, the methoxyl group is removed to yield rotigotine.

Industrial Production Methods: The industrial production of rotigotine hydrochloride involves the preparation of the drug-containing adhesive, coating onto a protective liner, evaporating solvents, laminating the backing film, cutting patches, and heat-sealing the sachets around the patches .

Types of Reactions:

Oxidation: Rotigotine can undergo oxidation, which may lead to the formation of impurities.

Reduction: Asymmetric reduction is a key step in its synthesis.

Substitution: Halogenation is an example of a substitution reaction involved in its synthesis.

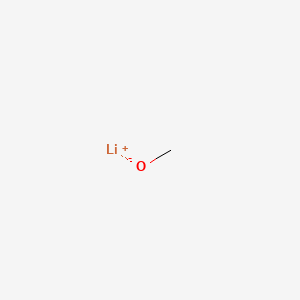

Common Reagents and Conditions:

Reducing Agent: Hantzsch ester 1, 4-dihydropyridine.

Catalyst: Chiral phosphoric acid.

Halogenation Reagent: Hydrogen bromide.

Major Products:

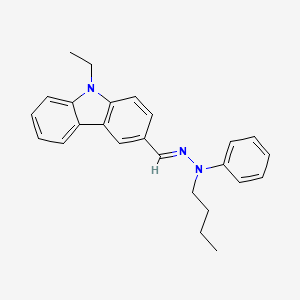

Vergleich Mit ähnlichen Verbindungen

Ropinirole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.

Pramipexole: A dopamine agonist with similar applications.

Comparison:

Rotigotine vs. Ropinirole: Rotigotine is administered via a transdermal patch, providing continuous drug delivery, whereas ropinirole is taken orally.

Rotigotine vs. Pramipexole: Both are used to treat Parkinson’s disease, but rotigotine’s transdermal delivery system offers an alternative for patients with gastrointestinal issues.

Rotigotine hydrochloride stands out due to its unique transdermal delivery system, providing a continuous supply of the drug and potentially improving patient compliance .

Eigenschaften

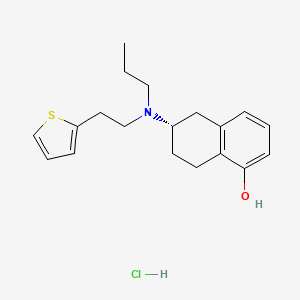

IUPAC Name |

(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXBONHIOKGWNU-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154792 | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125572-93-2 | |

| Record name | Rotigotine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125572-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rotigotine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125572932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rotigotine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROTIGOTINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q1W9573L2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)